molecular formula C8H6BrFO3 B7945309 Methyl 5-bromo-3-fluoro-2-hydroxybenzoate CAS No. 773134-37-5

Methyl 5-bromo-3-fluoro-2-hydroxybenzoate

Cat. No.: B7945309
CAS No.: 773134-37-5
M. Wt: 249.03 g/mol
InChI Key: BAJVQQPSAKOLEC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3 and a molecular weight of 249.03 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a hydroxyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-fluoro-2-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 5-bromo-3-fluoro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group, forming the corresponding benzoquinone derivative.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzoates, while oxidation and reduction reactions can produce benzoquinones and alcohols, respectively .

Scientific Research Applications

Methyl 5-bromo-3-fluoro-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-bromo-3-fluoro-2-hydroxybenzoate exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-4-fluoro-2-hydroxybenzoate
  • Methyl 5-fluoro-2-hydroxybenzoate
  • Methyl 5-bromo-3-fluoro-2-methylbenzoate

Uniqueness

Methyl 5-bromo-3-fluoro-2-hydroxybenzoate is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological targets and provides versatility in synthetic applications .

Properties

IUPAC Name

methyl 5-bromo-3-fluoro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJVQQPSAKOLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732681
Record name Methyl 5-bromo-3-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-37-5
Record name Methyl 5-bromo-3-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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